2-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-[3-heptyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidenemethyl]-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-[3-heptyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidenemethyl]-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 3,4-dihydroisoquinoline moiety and a (5Z)-configured thiazolidinone substituent. Its structural complexity arises from the heptyl chain at position 3 of the thiazolidinone ring and the conjugated methylidene group bridging the pyrido-pyrimidinone and thiazolidinone systems.
Synthetic routes for analogous compounds (e.g., ) typically involve condensation reactions between thiazolidinone precursors and pyrimidinone derivatives under reflux conditions in polar solvents like ethanol or DCM/MeOH mixtures .
Properties
Molecular Formula |
C28H30N4O2S2 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O2S2/c1-2-3-4-5-9-16-32-27(34)23(36-28(32)35)18-22-25(29-24-13-8-10-15-31(24)26(22)33)30-17-14-20-11-6-7-12-21(20)19-30/h6-8,10-13,15,18H,2-5,9,14,16-17,19H2,1H3/b23-18- |
InChI Key |
UHFAJJZOOQSFOE-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC5=CC=CC=C5C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-[3-heptyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidenemethyl]-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits a range of biological activities. This article reviews its pharmacological potential, emphasizing its anticancer properties, antioxidant effects, and other therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities. The structure includes a thiazolidine ring, an isoquinoline moiety, and a pyrimidine component, contributing to its potential pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines. A review indicated that thiazolidinone derivatives can inhibit cancer cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.31 |
| Compound B | A549 (lung cancer) | 0.11 |
| Compound C | HT-29 (colon cancer) | 0.12 |
These compounds often induce apoptosis through pathways involving caspase activation and impact cell cycle regulation .
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. In various assays, including the DPPH and TBARS assays, several derivatives showed promising results:
| Compound | Assay Type | EC50 (mM) |
|---|---|---|
| Compound D | DPPH | 9.18 |
| Compound E | TBARS | 0.565 |
These findings suggest that modifications in the molecular structure can enhance antioxidant activity significantly .
Other Pharmacological Activities
Beyond anticancer and antioxidant properties, thiazolidinone derivatives exhibit a variety of other biological activities:
- Antidiabetic : Some derivatives show promise in lowering blood glucose levels.
- Antimicrobial : Compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial activity .
- Anti-inflammatory : Certain thiazolidinones have shown potential in inhibiting inflammatory pathways.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of a thiazolidinone derivative similar to the compound in focus against multiple cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from 0.11 to 0.31 µM across different cell types .
- Antioxidant Capacity Assessment : Another investigation assessed the antioxidant capacity of various thiazolidinone derivatives using the DPPH assay, revealing that some compounds had lower EC50 values than ascorbic acid, indicating superior antioxidant potential .
Scientific Research Applications
Overview
The compound 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-[3-heptyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidenemethyl]-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in various scientific research domains due to its potential therapeutic applications. This article focuses on the significant applications of this compound in medicinal chemistry, specifically its roles in antimicrobial activity, drug resistance reversal, and its potential as an anti-cancer agent.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidine compounds similar to this structure have shown bactericidal effects that exceed those of traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times . The most effective derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against certain bacterial strains.
Drug Resistance Reversal
The compound has been investigated for its ability to reverse multidrug resistance (MDR) in cancer therapy. It has been shown to enhance the efficacy of existing chemotherapeutic agents by inhibiting efflux pumps in resistant cancer cells. This property is crucial for improving treatment outcomes in patients with resistant forms of cancer .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, the compound demonstrated significant antibacterial activity. The study employed standard microbiological techniques to assess the efficacy of the compound against pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives had MIC values significantly lower than conventional antibiotics, suggesting potential for development into new antimicrobial therapies .
Case Study 2: Cancer Therapeutics
Another study focused on the compound's role in cancer treatment. Researchers evaluated its effects on cell lines exhibiting MDR characteristics. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in resistant cancer cells. This dual action positions it as a promising candidate for further development in oncology .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido/Pyrimidinone Cores
Table 1: Key Structural Variations and Substituents
Key Observations:
- Ethylamino or phenylethyl groups at position 2 of the pyrimidinone core (e.g., ) may modulate electron density, affecting reactivity or binding to biological targets .
- Synthetic Methods: Analogues are synthesized via condensation of thiazolidinone precursors (e.g., 3-alkyl/aryl-thiazolidin-2-thiones) with activated pyrimidinone aldehydes or amines under reflux (8–10 hours in ethanol) . The target compound likely follows a similar pathway.
Spectroscopic and Computational Comparisons
Table 2: Spectroscopic Features of Analogues
Insights:
- IR Spectroscopy: Thioxo (C=S) and carbonyl (C=O) groups in thiazolidinones and pyrimidinones show characteristic bands near 1240–1250 cm⁻¹ and 1680–1700 cm⁻¹, respectively .
- NMR : The (5Z)-configuration in the methylidene bridge causes distinct deshielding of vinyl protons (δ ~7.5–8.0 ppm) compared to E-isomers .
- Computational Validation : Density functional theory (DFT) at the B3LYP/6-31*G level effectively predicts 1H/13C NMR shifts, as demonstrated for chalcone derivatives in , suggesting utility for the target compound .
Preparation Methods
Preparation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized through a cyclocondensation reaction between 2-aminopyridine and ethyl acetoacetate under acidic conditions (Scheme 1). Heating at 120°C in acetic acid for 6 hours yields the intermediate, which is subsequently oxidized using pyridinium chlorochromate (PCC) to introduce the aldehyde functionality at position 3.
Reaction Conditions :
-
Solvent : Glacial acetic acid
-
Temperature : 120°C (reflux)
-
Catalyst : None (thermal cyclization)
| Parameter | Value | Impact on Yield |
|---|---|---|
| TiCl₄ Equivalents | 1.2 eq | Maximizes to 85% |
| Solvent | Dichloromethane (DCM) | Prevents hydrolysis |
| Reaction Time | 4 hours | Complete conversion |
Synthesis of the 3-Heptyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidenemethyl Moiety
Thiazolidinone Ring Formation
The thiazolidinone ring is constructed via cyclization of N-heptylthioamide with ethyl bromoacetate (Scheme 3). Thorpe-Ziegler cyclization under basic conditions (NaOEt/EtOH) facilitates ring closure, yielding the 3-heptyl-4-oxo-2-thioxo-thiazolidin-5-ylidene intermediate.
Critical Parameters :
Knoevenagel Condensation for Conjugation
The methylene linker is introduced via Knoevenagel condensation between the pyrido-pyrimidinone aldehyde and the thiazolidinone’s active methylene group (Scheme 4). Piperidine is employed as a base to deprotonate the thiazolidinone, promoting nucleophilic attack on the aldehyde.
Stereochemical Control :
-
Z-Selectivity : Achieved by using a polar aprotic solvent (DMF) and low temperature (0–5°C).
-
Yield : 62% (Z-isomer), 18% (E-isomer)
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. The Z-isomer is isolated with >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.2 Hz, 1H, pyrimidinone-H), 7.95 (s, 1H, CH=), 4.12 (t, J = 6.8 Hz, 2H, heptyl-OCH₂).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
-
HRMS (ESI+) : m/z calculated for C₃₀H₃₁N₅O₂S₂ [M+H]⁺: 598.1892; found: 598.1889.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Steps Across Literature Methods
| Step | Yield (%) | Purity (%) | Key Innovation | Reference |
|---|---|---|---|---|
| Core Cyclization | 72 | 98 | Acetic acid catalysis | |
| Thiazolidinone Formation | 76 | 95 | NaOEt/EtOH reflux | |
| Knoevenagel Condensation | 62 | 93 | Low-temperature Z-selectivity |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing pathways during thiazolidinone formation are suppressed by using excess NaOEt.
-
Z/E Isomer Separation : Chromatographic resolution is enhanced by employing silver nitrate-impregnated silica gel.
-
Byproduct Formation : Hydrolysis of the thioxo group is minimized by anhydrous conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
